molecular formula C6H7ClN2O3 B1589098 3-Acetyl-1-Chlorocarbonyl-2-Imidazolidone CAS No. 41730-71-6

3-Acetyl-1-Chlorocarbonyl-2-Imidazolidone

Cat. No.: B1589098
CAS No.: 41730-71-6
M. Wt: 190.58 g/mol
InChI Key: CCRQBNJTBJRTJD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-1-Chlorocarbonyl-2-Imidazolidone typically involves the reaction of 1-Acetyl-2-imidazolidinone with triphosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations. The process is optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-1-Chlorocarbonyl-2-Imidazolidone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Hydrolysis Agents: Acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide)

Major Products Formed:

    Urea Derivatives: Formed from substitution reactions with amines

    Ester Derivatives: Formed from substitution reactions with alcohols

    3-Acetyl-2-Imidazolidinone: Formed from hydrolysis reactions

Mechanism of Action

The mechanism of action of 3-Acetyl-1-Chlorocarbonyl-2-Imidazolidone involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in pharmaceutical synthesis, the compound may react with amines to form urea derivatives that exhibit specific biological activities .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual functional groups (acetyl and chlorocarbonyl), which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of pharmaceuticals and other specialty chemicals .

Properties

IUPAC Name

3-acetyl-2-oxoimidazolidine-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O3/c1-4(10)8-2-3-9(5(7)11)6(8)12/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRQBNJTBJRTJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(C1=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40459396
Record name 3-Acetyl-1-Chlorocarbonyl-2-Imidazolidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41730-71-6
Record name 3-Acetyl-1-Chlorocarbonyl-2-Imidazolidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

20 parts by weight of N-acetyl-imidazolid-2-one mixed with 25 parts by weight of triethylamine and 150 parts by volume of dry benzene were first taken and 27 parts by weight of trimethylchlorosilane in 40 parts by volume of benzzene were added dropwise at room temperature over the course of 30 minutes, with stirring. The mixture was subsequently boiled for 18 hours under reflux, moisture being excluded, and the triethylamine hydrochloride which precipitated (22 parts by weight = 100%) was filtered off after cooling and carefully rinsed with dry benzene. The benzene solution thus obtained was treated with a solution of 17 parts by weight of phosgene in 50 parts by volume of benzene at 5° C and left to stand overnight at 5° C. Thereafter the solvent was stripped off in vacuo and the residue was dried under an oil pump. It was recrystallized from acetone/pentane mixture.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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